molecular formula C13H13NO3 B8503591 4-(3-Ethynyl-phenylcarbamoyl)-butyric acid

4-(3-Ethynyl-phenylcarbamoyl)-butyric acid

Cat. No. B8503591
M. Wt: 231.25 g/mol
InChI Key: PWIYAVGOTYJJJZ-UHFFFAOYSA-N
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Patent
US07745229B2

Procedure details

Glutaric anhydride (215 mg, 1.9 mmol) was dissolved in anhydrous dichloromethane (7 ml) and followed by the addition of 3-ethynylaniline (200 mg, 1.7 mmol). The mixture was allowed to stir at room temperature for 6 hours before the solvent was evaporated under reduced pressure to provide the product as a white solid (363 mg, 99%);
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH2:4][CH2:3][CH2:2]1.[C:9]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH2:14])#[CH:10]>ClCCl>[C:9]([C:11]1[CH:12]=[C:13]([NH:14][C:5]([CH2:4][CH2:3][CH2:2][C:1]([OH:7])=[O:8])=[O:6])[CH:15]=[CH:16][CH:17]=1)#[CH:10]

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C(#C)C=1C=C(N)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 6 hours before the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NC(=O)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 363 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.